1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-12-6-7-15-13(9-12)14(10-18-15)16(19)8-11-4-2-1-3-5-11/h1-7,9-10,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMKKWGDNCIPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one typically involves the bromination of indole followed by a Friedel-Crafts acylation reaction. The process can be summarized as follows:
Bromination of Indole: Indole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce a bromine atom at the 5-position.
Friedel-Crafts Acylation: The brominated indole is then subjected to Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Halogen or Electron-Withdrawing Modifications
Key Observations :
- The trifluoroacetyl analog (C₁₀H₅BrF₃NO) exhibits enhanced electrophilicity compared to the phenyl variant, making it reactive in nucleophilic substitutions .
- The chloroacetyl derivative (C₁₀H₇BrClNO) is flagged for toxicity in safety data sheets (SDS), limiting its therapeutic use .
- The dimethoxyphenylamino analog demonstrates potent anti-dengue virus (DENV-2) activity, suggesting that electron-donating groups (e.g., methoxy) improve antiviral efficacy .
Analogs with Heterocyclic or Aromatic Modifications
Key Observations :
- Bromophenyl analogs (e.g., 1-(4-bromophenyl)-2-phenylethan-1-one) are synthetically versatile but lack the indole scaffold’s bioactivity .
- The 2-aminophenyl variant (C₁₄H₁₃NO) serves as a precursor in indole synthesis, highlighting the role of amino groups in cyclization reactions .
- Methoxy substitutions (e.g., 3,4-dimethoxyphenyl) enhance solubility, critical for pharmacokinetic optimization .
Antiviral Activity
- 2-((3,4-Dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one: Exhibits IC₅₀ < 1 µM against DENV-2, attributed to the methoxy groups’ electron-donating effects .
Kinase Inhibition and Cancer Research
- 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: Used in kinase inhibitor synthesis due to its trifluoroacetyl group’s reactivity .
Physical Properties
Biological Activity
1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a phenylethanone moiety, which may contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in important cellular pathways. The bromine substituent and the indole structure are crucial for enhancing binding affinity and modulating pharmacokinetics. Studies suggest that this compound may influence pathways related to cancer cell proliferation and neurodegenerative diseases .
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. For instance, this compound has shown promise against various cancer cell lines, including murine leukemia cells and human colon cancer cells. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of pathogens, highlighting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 5-bromo-1H-indole | Brominated indole | Moderate anticancer activity |
| Indole derivatives with various substituents | Varies by substitution | Diverse activities (antimicrobial, etc.) |
| Meridianins | Bromine substituents | Potent kinase inhibitors |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various assays:
In Vitro Studies
In vitro assays demonstrated that this compound significantly inhibited cancer cell growth at micromolar concentrations. For example, it showed IC50 values comparable to established anticancer agents in specific cell lines .
Mechanistic Insights
Mechanistic studies revealed that the compound might act through multiple pathways, including modulation of apoptotic signals and inhibition of angiogenesis. This multifaceted action enhances its potential as a therapeutic candidate .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one?
The compound is synthesized via Friedel-Crafts acylation , where indole derivatives react with α-halo ketones under acidic or basic catalysis. For example, a protocol using p-toluenesulfonic acid or sodium hydroxide as catalysts yields the product in ~79% under reflux conditions. Key steps include monitoring reaction progress via TLC and purifying the crude product using column chromatography (eluent: ethyl acetate/hexane) .
Q. What analytical techniques confirm the structural integrity and purity of this compound?
- Spectroscopy : 1H/13C NMR identifies proton and carbon environments (e.g., indole protons at δ 7.2–8.5 ppm, carbonyl carbons at ~192 ppm). FT-IR confirms the ketone group (C=O stretch at ~1733 cm⁻¹). HRMS validates molecular mass (e.g., [M+H]+ calculated for C16H12BrNO: 320.0073) .
- Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column, isocratic elution with acetonitrile/water) separates the compound from impurities .
Q. How is the compound handled safely in laboratory settings?
While specific safety data for the compound is limited, analogs suggest precautions: use fume hoods to avoid inhalation, wear nitrile gloves during handling, and store in airtight containers at 2–8°C. For spills, neutralize with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational tools like QSAR and molecular docking optimize derivatives of this compound for antimalarial activity?
- QSAR models correlate structural features (e.g., electron-withdrawing substituents like nitro or bromo groups) with bioactivity. For example, introducing a 4-nitrophenylthio group increases predicted PfDHODH inhibition (pIC50 = 8.21 vs. chloroquine’s 7.55) .
- Molecular docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the indole ring and PfDHODH’s active site (e.g., Tyr-528, Leu-531). Validate predictions with in vitro assays (e.g., Plasmodium lactate dehydrogenase inhibition) .
Q. What challenges arise in X-ray crystallographic analysis of brominated indole derivatives, and how are they resolved?
- Challenges : Bromine’s high electron density causes absorption errors and weak diffraction. Twinned crystals complicate data collection.
- Solutions : Use SHELXL for refinement with anisotropic displacement parameters and TWIN/BASF commands to model twinning. Optimize data collection at synchrotron sources (λ = 0.7–1.0 Å) to mitigate absorption .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Validation : Cross-check docking results with molecular dynamics simulations (e.g., RMSD < 2 Å over 100 ns).
- Experimental refinement : Adjust synthetic routes to reduce steric hindrance (e.g., replace bulky substituents) and retest using dose-response assays (e.g., IC50 determination) .
Q. What strategies enhance the compound’s selectivity in antimicrobial screens?
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve water solubility and reduce off-target binding.
- Assay design : Use time-kill kinetics and checkerboard assays to differentiate bactericidal vs. bacteriostatic effects and assess synergy with existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
